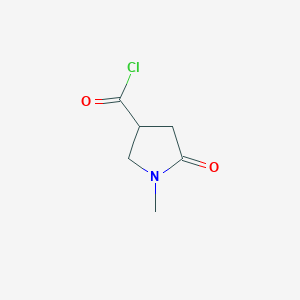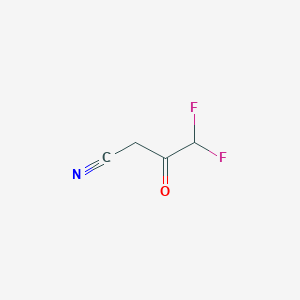
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride
Overview
Description
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C6H8ClNO2 and a molecular weight of 161.587 . It falls under the category of carbonyl chlorides .
Synthesis Analysis
The synthesis of 1-Methyl-5-oxopyrrolidine-3-carbonyl chloride or its related compounds often involves the use of the five-membered pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Methyl-5-oxopyrrolidine-3-carbonyl chloride is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride has a molecular weight of 161.587 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Catalytic Activities
- Ruthenium(II) Carbonyl Chloride Complexes : The study by Li et al. (2011) explores the synthesis and properties of ruthenium(II) carbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes. These complexes demonstrate efficient catalysis in the transfer hydrogenation of acetophenone, highlighting the potential application of 1-methyl-5-oxopyrrolidine-3-carbonyl chloride in catalysis (Li et al., 2011).
Antiviral Activity
- Novel Inhibitor of Human Rhinovirus : A study by Patick et al. (2005) on a novel orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease shows significant potential in antiviral applications. This research could be relevant to understanding the broader applicability of compounds related to 1-methyl-5-oxopyrrolidine-3-carbonyl chloride in antiviral drug development (Patick et al., 2005).
Corrosion Inhibition
- Corrosion Inhibitor in Steel : Farag et al. (2019) researched a compound with similarities to 1-methyl-5-oxopyrrolidine-3-carbonyl chloride as a corrosion inhibitor. This study shows the potential for using related compounds in protecting carbon steel against corrosion, especially in acidic environments (Farag et al., 2019).
Synthesis of Heterocyclic Compounds
- Synthesis of Reactive Heterocyclic Building Blocks : Research by Funt et al. (2020) on the synthesis of 2H-azirine-2-carbonyl azides, through reactions involving 1-methyl-5-oxopyrrolidine-3-carbonyl chloride derivatives, suggests the importance of such compounds in creating novel heterocyclic building blocks (Funt et al., 2020).
Insecticidal Activity
- Novel Insecticidal Compounds : A study by Xiao-lin (2012) on synthesizing novel substituted pyridine linked triazole derivatives, starting from a compound structurally related to 1-methyl-5-oxopyrrolidine-3-carbonyl chloride, shows potential in developing new insecticides (Xiao-lin, 2012).
Luminescent Properties
- Luminescent Rhenium(I) Tricarbonyl Complexes : Li et al. (2012) investigated rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, which show blue-green luminescence. This points to possible applications in materials science where luminescent properties are desirable (Li et al., 2012).
Future Directions
The pyrrolidine ring, a key component of 1-Methyl-5-oxopyrrolidine-3-carbonyl chloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of such compounds could involve exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-methyl-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNQOUDCVFXCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-oxopyrrolidine-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)
![(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1463731.png)
![3-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]propanoic acid](/img/structure/B1463733.png)



![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1463738.png)




![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)

